2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic compound that features a cyclohexyl group, a methoxyphenyl group, and a triazolopyrimidine moiety
Mechanism of Action
Target of Action
The compound contains a 1,2,3-triazolo[4,5-d]pyrimidin-7-yl moiety, which is a type of triazole. Triazoles are known to interact with a variety of enzymes and receptors due to their ability to form hydrogen bonds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Triazoles can have diverse modes of action, including inhibiting enzyme activity or modulating receptor signaling .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Triazoles can affect a variety of pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and the presence of functional groups that can be metabolized can all affect ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the compound’s stability could be affected by its susceptibility to hydrolysis or oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyrimidine ring. Common reagents include hydrazine derivatives and formamide under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the triazolopyrimidine intermediate.
Formation of the Piperazine Ring: The piperazine ring is typically formed through a nucleophilic substitution reaction involving a suitable diamine and a halogenated precursor.
Cyclohexyl Group Introduction: The cyclohexyl group is often introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the piperazine intermediate in the presence of a Lewis acid catalyst.
Final Coupling: The final step involves coupling the ethanone moiety to the piperazine-triazolopyrimidine intermediate, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives of the triazolopyrimidine ring.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in targeting neurological pathways and receptors.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Chemical Biology: It serves as a probe in the study of enzyme mechanisms and interactions.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone: Lacks the methoxy group, which may affect its binding affinity and specificity.
2-cyclohexyl-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone: Contains a chloro group instead of a methoxy group, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of the methoxy group in 2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a key differentiator, potentially enhancing its binding interactions with specific biological targets and influencing its pharmacokinetic properties.
This compound’s unique structure and functional groups make it a valuable subject of study in various fields, from medicinal chemistry to industrial applications.
Properties
IUPAC Name |
2-cyclohexyl-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c1-32-19-9-7-18(8-10-19)30-23-21(26-27-30)22(24-16-25-23)29-13-11-28(12-14-29)20(31)15-17-5-3-2-4-6-17/h7-10,16-17H,2-6,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXDTNNDEXXVDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5CCCCC5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.